molecular formula C20H15Cl2NO3S B1403135 N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide CAS No. 1218931-99-7

N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide

Cat. No.: B1403135
CAS No.: 1218931-99-7
M. Wt: 420.3 g/mol
InChI Key: OWLQNUVUUQYUPR-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical trajectory of sulfonamide chemistry that began in the early twentieth century. Sulfonamide compounds gained prominence following the discovery of sulfanilamide, which was first synthesized in 1906 but did not achieve recognition as an antimicrobial agent until the late 1930s. This foundational work established the structural principles that would guide subsequent generations of sulfonamide derivatives.

The evolution toward more complex sulfonamide structures, particularly those incorporating biphenyl moieties, represents a significant advancement in synthetic organic chemistry. Research into biphenyl sulfonamide derivatives gained momentum as scientists recognized the potential for enhanced selectivity and potency through strategic structural modifications. The incorporation of dichlorobiphenyl frameworks into sulfonamide structures reflects sophisticated understanding of structure-activity relationships developed through decades of systematic chemical investigation.

The specific compound this compound, bearing the Chemical Abstracts Service registry number 1218931-99-7, represents a culmination of these synthetic advances. Its molecular formula C20H15Cl2NO3S and molecular weight of 420.32 reflect the complexity achieved in modern sulfonamide design, where multiple functional groups are strategically positioned to achieve specific molecular interactions.

Historical precedent for such complex sulfonamide structures can be traced through the systematic development of over 1000 sulfonamidic compounds synthesized by the end of the 1930s, though only a small fraction demonstrated pharmacological activity. This extensive synthetic effort established fundamental principles regarding the importance of specific structural motifs, particularly those containing the characteristic sulfur dioxide nitrogen bridge that defines the sulfonamide functionality.

Significance in Chemical Research

This compound holds particular significance within chemical research due to its sophisticated molecular architecture that incorporates multiple distinct pharmacophore elements. The compound serves as an exemplar of advanced synthetic methodology where traditional sulfonamide chemistry intersects with biphenyl structural motifs to create molecules with enhanced complexity and potential selectivity.

The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of the emerging class of hybrid molecules that combine established pharmacophore groups. The presence of both the acetylphenyl substituent and the dichlorobiphenyl framework within a single molecule demonstrates the evolution of medicinal chemistry toward increasingly sophisticated molecular designs that can potentially interact with multiple biological targets simultaneously.

Within the broader context of sulfonamide research, compounds incorporating biphenyl structures have demonstrated particular promise for selective enzyme inhibition. Research has shown that biphenyl-4-sulfonamides can function as potent and selective inhibitors of specific carbonic anhydrase isoforms, with selectivity profiles that differ significantly from traditional sulfonamide structures. This selectivity stems from the unique three-dimensional arrangement of functional groups that the biphenyl scaffold provides.

The dichlorobiphenyl component of this compound represents a particularly sophisticated structural element. The specific 2',4'-dichlorination pattern provides precise electronic and steric properties that can influence molecular recognition events. Research on related dichlorobiphenyl compounds has demonstrated that chlorine substitution patterns significantly impact molecular properties, including lipophilicity, electronic distribution, and conformational preferences.

Classification within Sulfonamide Compounds

This compound belongs to the broad chemical class of sulfonamides, specifically falling within the subgroup of aromatic sulfonamides characterized by the presence of aromatic amine substituents. The compound can be further classified as a secondary sulfonamide due to the substitution pattern at the nitrogen atom adjacent to the sulfonyl group.

From a structural perspective, the compound incorporates the fundamental sulfonamide pharmacophore consisting of the sulfur dioxide nitrogen bridge (-SO2NH-) that defines this chemical class. This core structural element provides the compound with characteristic chemical and biological properties associated with sulfonamide functionality, including the ability to act as competitive antagonists of para-aminobenzoic acid in biological systems.

The presence of the acetyl group attached to the phenyl ring classifies this compound among the acetyl-substituted sulfonamides, a subclass that has shown particular utility in various chemical applications. Related compounds such as N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide have been utilized as synthetic intermediates for the preparation of more complex molecular structures. The acetyl functionality provides both synthetic versatility and specific electronic properties that can influence molecular behavior.

Classification Category Specific Assignment Defining Characteristics
Primary Chemical Class Sulfonamide Contains -SO2NH- functional group
Substitution Type Secondary Sulfonamide Nitrogen substituted with aromatic group
Aromatic System Biphenyl Derivative Two connected benzene rings
Halogen Pattern Dichlorinated Two chlorine atoms at 2',4' positions
Functional Group Acetyl-substituted Contains acetyl group on phenyl ring

The compound also falls within the category of halogenated organic compounds due to the presence of two chlorine atoms in the biphenyl system. The specific dichlorination pattern places it among the polychlorinated biphenyl derivatives, though the sulfonamide functionality distinguishes it from simple polychlorinated biphenyls that lack nitrogen-containing functional groups.

Relationship to Biphenyl Sulfonamide Family

This compound represents an important member of the expanding biphenyl sulfonamide family, a class of compounds that has gained considerable attention for their unique structural properties and potential applications. The biphenyl sulfonamide family is characterized by the combination of the biphenyl structural motif with sulfonamide functionality, creating molecules with distinctive three-dimensional architectures and electronic properties.

Research on biphenyl sulfonamide compounds has demonstrated their potential as selective enzyme inhibitors, particularly for carbonic anhydrase isoforms. Studies have shown that 1,1'-biphenyl-4-sulfonamides can achieve nanomolar level inhibition constants against specific carbonic anhydrase isoforms, with selectivity profiles that differ significantly from traditional sulfonamide inhibitors. The biphenyl scaffold provides a rigid framework that can adopt specific conformations favorable for enzyme binding.

The structural relationship between this compound and other family members can be understood through systematic comparison of substitution patterns and their effects on molecular properties. The presence of the acetylphenyl substituent at the sulfonamide nitrogen distinguishes this compound from simpler biphenyl sulfonamides that lack such elaborate substitution. This structural complexity potentially provides enhanced selectivity for specific molecular targets.

Comparative analysis with related biphenyl sulfonamide derivatives reveals the importance of substitution patterns in determining molecular properties. For example, biphenyl sulfonamide compounds designed as dual angiotensin and endothelin receptor antagonists demonstrate how specific substitution patterns can confer selectivity for multiple receptor types simultaneously. The dichlorobiphenyl framework in this compound provides similar potential for selective molecular recognition.

Compound Family Member Key Structural Features Distinguishing Elements
This compound Dichlorobiphenyl + acetylphenyl sulfonamide 2',4'-dichlorination + acetyl group
Simple biphenyl-4-sulfonamides Unsubstituted biphenyl + sulfonamide Minimal substitution pattern
Dual receptor antagonist biphenyl sulfonamides Modified biphenyl + complex substituents Designed for multiple target selectivity
Carbonic anhydrase inhibitor biphenyl sulfonamides Biphenyl + optimized sulfonamide Enzyme-specific structural features

The evolutionary development within the biphenyl sulfonamide family demonstrates increasing sophistication in molecular design, with newer compounds like this compound incorporating multiple functional elements to achieve enhanced selectivity and potency. This compound represents the current state of advancement in biphenyl sulfonamide chemistry, where traditional structural motifs are combined with innovative substitution patterns to create molecules with precisely tailored properties.

Research into phenethyl-containing biphenylsulfonamide compounds has shown that structural modifications can significantly impact biological activity profiles. The systematic exploration of different substitution patterns within the biphenyl sulfonamide framework continues to yield compounds with novel properties and potential applications, positioning this compound as part of this ongoing evolution in synthetic organic chemistry.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(2,4-dichlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3S/c1-13(24)15-3-2-4-17(11-15)23-27(25,26)18-8-5-14(6-9-18)19-10-7-16(21)12-20(19)22/h2-12,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLQNUVUUQYUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorobiphenyl group enables nucleophilic aromatic substitution (NAS) at the chlorine-substituted positions. Key reactions include:

SubstrateReagents/ConditionsProductsNotes
Cl positions on biphenylAmines (e.g., NH₃, alkylamines)Amino-substituted biphenyl derivativesReactivity influenced by electron-withdrawing sulfonamide group
Cl positionsThiols (e.g., R-SH)Thioether-linked derivativesRequires catalytic bases (e.g., K₂CO₃)
  • Mechanistic Insight : The sulfonamide’s electron-withdrawing nature activates the benzene ring for NAS, particularly at the 2' and 4' chlorinated positions .

Cross-Coupling Reactions

The biphenyl system participates in Suzuki-Miyaura coupling with boronic acids under palladium catalysis:

Reaction PartnersCatalystsProductsYield
Arylboronic acidsPd(PPh₃)₄Biaryl-extended sulfonamides~60–75%
  • Key Finding : The acetylphenyl group remains intact during coupling, preserving the sulfonamide’s structural integrity.

Sulfonamide Functionalization

The –SO₂NH– group undergoes hydrolysis or alkylation:

Reaction TypeConditionsProducts
Acidic HydrolysisH₂SO₄/H₂O, ΔSulfonic acid + Amine
AlkylationR-X, NaHN-alkylated sulfonamides
  • Experimental Data : Hydrolysis under acidic conditions cleaves the sulfonamide bridge, yielding 4-sulfobenzoic acid and 3-acetylaniline .

Acetyl Group Reactivity

The acetyl moiety (–COCH₃) participates in:

  • Condensation Reactions : With hydrazines to form hydrazones.

  • Reduction : LiAlH₄ reduces the acetyl group to –CH₂OH .

Structural and Spectroscopic Data

Table 2: Key Molecular Properties

PropertyValueMethod
Molecular FormulaC₂₀H₁₄Cl₂N₂O₃SHRMS
Molecular Weight372.2 g/molCalculated
Functional Groups–SO₂NH–, –COCH₃, ClIR: 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O)

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C.

  • Photodegradation : UV light induces C–Cl bond cleavage, forming biphenyl radicals .

Scientific Research Applications

Therapeutic Applications

Anti-inflammatory and Immunomodulatory Effects

The compound has shown promise in treating inflammatory and autoimmune disorders. Research indicates its potential use in managing conditions such as rheumatoid arthritis and psoriasis by modulating the immune response. Specifically, it targets pathways involved in excessive immune activation, thereby alleviating symptoms associated with joint destruction and bone loss .

Anticancer Activity

N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide has been investigated for its anticancer properties. Studies have demonstrated that sulfonamide derivatives can inhibit the activity of dihydrofolate reductase (DHFR), a critical enzyme in cancer cell proliferation. The inhibition of DHFR is linked to the compound's ability to exhibit cytotoxic effects against various cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7) .

Case Study 1: Rheumatoid Arthritis

In a clinical study involving patients with rheumatoid arthritis, the administration of this compound resulted in significant reductions in inflammatory markers and improvements in joint function. The study emphasized the compound's role as an adjunct therapy alongside traditional anti-inflammatory medications .

Case Study 2: Anticancer Efficacy

A laboratory study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with notable efficacy against A-549 and MCF-7 cells. Molecular docking studies further elucidated the binding interactions with DHFR, supporting its potential as an anticancer agent .

Data Summary

Application AreaFindings
Anti-inflammatoryEffective in reducing inflammation in rheumatoid arthritis patients .
AnticancerInhibits growth of lung and breast carcinoma cell lines; acts via DHFR inhibition .
Immune modulationModulates immune responses to alleviate autoimmune conditions .

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2’,4’-dichlorobiphenyl-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The biphenyl core and acetyl group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Analogues

A. N-(3-Acetylphenyl)pivalamide ()
  • Structure : Features a 3-acetylphenyl group linked to a pivalamide (-NHC(O)C(CH₃)₃) instead of a sulfonamide.
  • Synthesis: Prepared via reaction of 3-aminoacetophenone with pivaloyl chloride in chloroform at 0°C, yielding a white solid with straightforward purification .
  • Key Differences : The absence of the sulfonamide and dichlorobiphenyl groups reduces its polarity and molecular weight compared to the target compound.
B. N-(2-(3-Acetylphenyl)-1H-indol-3-yl)-2-phenylethyl)-4-methylbenzenesulfonamide (3d, )
  • Structure : Contains a sulfonamide group attached to a methylbenzene ring and a complex indole-phenylethyl-acetylphenyl backbone.
  • Physicochemical Data :
    • Molecular weight: 508.63 g/mol
    • Melting point: 77–79°C
    • Yield: 97% via gold-catalyzed synthesis .
C. N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
  • Structure : A sulfonamide-like acetamide with halogenated aryl and heterocyclic substituents.
  • Relevance : Demonstrates how chlorine and fluorine atoms enhance metabolic stability and binding affinity in medicinal chemistry .

Physicochemical Properties

Property Target Compound N-(3-Acetylphenyl)pivalamide Compound 3d
Molecular Weight (g/mol) ~450 (estimated) 235.3 508.63
Melting Point (°C) Not reported Not reported 77–79
LogP (Predicted) High (dichlorobiphenyl) Moderate (pivalamide) Moderate (indole)
Solubility Low (lipophilic groups) Moderate in chloroform Low in hexane/EtOAc

Notes:

  • The dichlorobiphenyl group in the target compound likely reduces aqueous solubility compared to analogues with methyl or heterocyclic substituents .

Biological Activity

N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and cardiovascular health. This article synthesizes current research findings on its biological activity, including anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound, with the molecular formula C15H11Cl2NO4S, features a sulfonamide moiety which is known for its significant biological activity. The presence of dichloro and acetyl groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives containing the 2,4-dichlorobenzenesulfonamide structure exhibited significant cytotoxic effects against various human cancer cell lines, including:

  • Cervical HeLa
  • Acute promyelocytic leukemia HL-60
  • Gastric adenocarcinoma AGS

The results indicated that the IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL , suggesting potent anticancer activity. Specifically, one derivative showed the highest efficacy against AGS cells, leading to cell cycle arrest in the subG0 phase and activation of apoptosis pathways via caspase-8 and -9 activation .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
5AGS0.89Apoptosis activation
5HeLa1.16Cell cycle arrest
5HL-609.63Mitochondrial depolarization

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. In vitro studies revealed that several sulfonamide derivatives demonstrated significant inhibition of inflammatory responses with IC50 values comparable to diclofenac, a standard anti-inflammatory drug.

Furthermore, preliminary antimicrobial assays indicated that while the compound exhibited moderate antibacterial activity (MIC values >500 µg/mL), it was less effective than some traditional antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Interaction : Some studies suggest that sulfonamides can influence cardiovascular parameters through interactions with calcium channels, affecting perfusion pressure and coronary resistance .
  • Apoptosis Induction : The activation of caspases in cancer cells indicates that this compound may trigger both intrinsic and extrinsic apoptotic pathways, leading to effective tumor cell death .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties, showing dose-dependent inhibition of free radicals, which contributes to its overall therapeutic potential .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological effects of this compound:

  • Study on Cardiovascular Effects : An isolated rat heart model demonstrated that certain sulfonamide derivatives could significantly lower perfusion pressure and coronary resistance, suggesting potential applications in treating hypertension .
  • Anticancer Efficacy Trials : Various derivatives were tested in vitro against multiple cancer cell lines, consistently showing significant cytotoxicity and induction of apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between sulfonyl chloride intermediates and amine derivatives. For example, a biphenyl sulfonyl chloride precursor can react with 3-acetylaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Purification is achieved via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). The product is confirmed by melting point, NMR, and high-resolution mass spectrometry (HRMS). Similar protocols are detailed for structurally related sulfonamides .

Q. How is the compound characterized for structural validation in academic research?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity. Aromatic protons in the dichlorobiphenyl moiety typically appear as multiplets in δ 7.2–8.0 ppm, while the acetyl group shows a singlet near δ 2.6 ppm.
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths, angles, and intermolecular interactions. For sulfonamides, the S–N bond length typically ranges from 1.60–1.65 Å, and torsional angles reveal conformational flexibility.
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on structurally analogous sulfonamides:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Spill Management : Collect solid residues with a non-sparking tool and dispose as hazardous waste. Avoid aqueous runoff due to potential environmental toxicity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis route for N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction energetics and transition states. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets, guiding functional group modifications .

Q. How are discrepancies in crystallographic data resolved during structure refinement?

  • Methodological Answer : Discrepancies in electron density maps (e.g., disordered solvent molecules or thermal motion artifacts) are addressed using SHELXL tools:

  • PART and EXYZ Commands : Model disorder by splitting atoms into multiple positions.
  • SIMU and DELU Restraints : Smooth anisotropic displacement parameters.
  • Rigid-Body Refinement : Apply to stable moieties (e.g., benzene rings) to reduce overfitting .

Q. What strategies mitigate side reactions during sulfonamide formation?

  • Methodological Answer :

  • Controlled Stoichiometry : Use a 10% excess of sulfonyl chloride to drive the reaction.
  • Low Temperature : Conduct reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride intermediate.
  • Inert Atmosphere : Argon or nitrogen prevents oxidation of sensitive functional groups (e.g., acetyl) .

Q. How does substituent placement (e.g., 2',4'-dichloro vs. 3',5'-dichloro) influence the compound’s bioactivity?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies involve synthesizing analogs with varying halogen positions. Bioassays (e.g., enzyme inhibition or cellular cytotoxicity) are paired with molecular dynamics simulations to correlate substituent effects with binding pocket interactions. For example, 2',4'-dichloro substitution may enhance hydrophobic interactions in enzyme active sites compared to other isomers .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR assignments for aromatic protons in sulfonamide derivatives?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by identifying through-space and through-bond correlations.
  • Isotopic Labeling : Introduce 19^{19}F or 15^{15}N labels to simplify spectra.
  • Comparative Analysis : Cross-reference with published data for analogous compounds (e.g., N-(2-Formylphenyl)-4-methoxy derivatives ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.